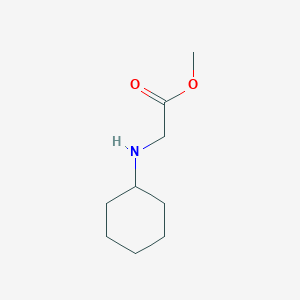

Methyl 2-(cyclohexylamino)acetate

Übersicht

Beschreibung

“Methyl 2-(cyclohexylamino)acetate” is a chemical compound that is likely to be a derivative of cyclohexylamine . Cyclohexylamine is an organic compound that belongs to the aliphatic amine class. It is a colorless liquid, although, like many amines, samples are often colored due to contaminants .

Synthesis Analysis

The synthesis of “Methyl 2-(cyclohexylamino)acetate” could potentially involve N-alkylation of amines with methyl or ethyl α-azidoglycinate . Another possible method could involve the reaction of amines with methyl or ethyl α-aminoglycinate derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-(cyclohexylamino)acetate” can be inferred from its name. It likely contains a cyclohexylamine group (a six-membered carbon ring with an attached amine group) and an acetate group (a two-carbon chain with a carbonyl and an attached methyl group) .Chemical Reactions Analysis

“Methyl 2-(cyclohexylamino)acetate” could potentially participate in [2+2] cycloaddition reactions, as suggested by a study on the cycloaddition reactions of cyclohexenone and its derivatives . It could also undergo reactions typical of esters, such as hydrolysis, aminolysis, and trans-esterification .Wissenschaftliche Forschungsanwendungen

Applications in Hydrogen Peroxide Production

Methyl 2-(cyclohexylamino)acetate (2-MCA) has notable applications in the chemical industry, particularly in the production of hydrogen peroxide via the anthraquinone process. Utilizing 2-MCA as a solvent in the working solution enhances the solubility of anthraquinone and its derivatives, leading to increased hydrogen peroxide concentration and hydrogenation efficiency. This change not only elevates the production capacity but also reduces operational costs, making 2-MCA a valuable asset in the industrial production of hydrogen peroxide (Yu Jiankun, 2011).

Involvement in Anticancer Activity

Recent research has highlighted the role of methyl 2-(cyclohexylamino)acetate derivatives in anticancer activities. Stereoselective synthesis of specific thiazolidine derivatives, including those with cyclohexyl components, has shown promising results against various cancer cell lines. In particular, cyclohexyl derivatives have demonstrated significant broad-spectrum anticancer properties, especially against leukemia and colon cancer cell lines. This suggests that methyl 2-(cyclohexylamino)acetate and its derivatives could be a crucial component in developing new anticancer medications (A. Hassan et al., 2020).

Advancements in Hydroamination Reactions

In the realm of organic synthesis, methyl 2-(cyclohexylamino)acetate has been a part of the development of novel zinc compounds. One particular zinc compound, N-cyclohexyl-2-(cyclohexylamino)troponiminate zinc methyl, has shown superior reactivity in the hydroamination reaction of non-activated alkenes. This advancement indicates the potential of methyl 2-(cyclohexylamino)acetate in facilitating and improving synthetic methodologies for producing complex organic compounds (M. Dochnahl et al., 2006).

Chemical Interaction and Adsorption Studies

The compound's derivatives have also been studied for their interaction with activated carbons, demonstrating their relevance in understanding adsorption processes. Such studies provide insights into the interactions between methyl 2-(cyclohexylamino)acetate derivatives and carbon surfaces, which is crucial for applications in filtration, purification, and chemical separation processes (C. Ghimbeu et al., 2010).

Zukünftige Richtungen

The future directions for “Methyl 2-(cyclohexylamino)acetate” could potentially involve its use in the synthesis of linked or fused coumarin heterocycles, as suggested by a review on multicomponent synthetic strategies . Another potential direction could be the development of more efficient and greener synthetic procedures .

Eigenschaften

IUPAC Name |

methyl 2-(cyclohexylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQPELVTVMBVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclohexylamino)acetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)

![N-[(4-aminophenyl)methyl]methanesulfonamide](/img/structure/B2577975.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)

![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)

![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)

![2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2577985.png)

![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2577993.png)